Plantagoside
Overview
Description
Mechanism of Action
Target of Action
Plantagoside, a flavanone glucoside isolated from the seeds of Plantago asiatica, is a specific and non-competitive inhibitor of alpha-mannosidase . Alpha-mannosidase is an enzyme that plays a crucial role in the degradation of glycoproteins in cells. By inhibiting this enzyme, this compound can affect various biological processes.
Mode of Action
This compound interacts with alpha-mannosidase in a non-competitive manner, meaning it binds to a site other than the active site of the enzyme . This binding changes the shape of the enzyme and prevents it from effectively catalyzing its reaction, thereby inhibiting its function.
Result of Action
This compound’s inhibition of alpha-mannosidase can lead to the accumulation of undegraded glycoproteins within cells. This can have various molecular and cellular effects, depending on the specific proteins affected. For example, it has been suggested that this compound may have immune-modulating effects . Additionally, this compound has been found to inhibit the formation of advanced glycation end products in proteins, which could have implications for the prevention of diabetic complications .
Biochemical Analysis
Biochemical Properties
Plantagoside and its aglycone, a compound derived from the original compound by removing its glycosyl group, have been established as potent inhibitors of the Maillard reaction
Cellular Effects
These products can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its role as an inhibitor of the Maillard reaction suggests that it may exert its effects at the molecular level by binding to biomolecules involved in this reaction, inhibiting enzyme activity, and altering gene expression .
Metabolic Pathways
Its role as an inhibitor of the Maillard reaction suggests that it may interact with enzymes or cofactors involved in this pathway .
Preparation Methods
Plantagoside can be isolated from the seeds of Plantago asiatica through a series of extraction and purification steps. The seeds are typically extracted using a 50% ethanol solution, followed by purification using techniques such as column chromatography . Industrial production methods may involve large-scale extraction and purification processes to obtain this compound in significant quantities .
Chemical Reactions Analysis
Plantagoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Plantagoside has a wide range of scientific research applications:
Comparison with Similar Compounds
Plantagoside is unique among flavonoid glycosides due to its specific inhibitory effects on the Maillard reaction and alpha-mannosidase. Similar compounds include:
Acteoside (verbascoside): Another phenylethanoid glycoside with broad biological effects.
Plantamajoside: A compound with similar inhibitory effects on protein glycation.
Geniposidic acid: An iridoid glycoside with various biological activities.
This compound stands out due to its specific and potent inhibitory effects, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O12/c22-6-15-18(28)19(29)20(30)21(33-15)32-14-2-7(1-11(26)17(14)27)12-5-10(25)16-9(24)3-8(23)4-13(16)31-12/h1-4,12,15,18-24,26-30H,5-6H2/t12-,15+,18+,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFFBROYEDWRGB-NHXQFOETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229256 | |
Record name | Plantagoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78708-33-5 | |
Record name | (2S)-2-[3-(β-D-Glucopyranosyloxy)-4,5-dihydroxyphenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78708-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Plantagoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078708335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plantagoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PLANTAGOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR4TR9587N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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